

A Comparative NMR Analysis of 5-Acetylthiophene-2-carboxylic Acid and Structural Analogues

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carboxylic acid

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A detailed examination of the ^1H and ^{13}C NMR spectra of **5-acetylthiophene-2-carboxylic acid**, alongside its structural relatives, thiophene-2-carboxylic acid and 2-acetylthiophene, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comprehensive comparison of their spectral data, supported by experimental protocols and structural visualizations, to facilitate unambiguous compound identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering detailed information about molecular structure. In the context of drug discovery and development, precise structural elucidation is paramount for understanding a compound's physicochemical properties and biological activity. This guide focuses on the ^1H and ^{13}C NMR analysis of **5-acetylthiophene-2-carboxylic acid**, a substituted thiophene derivative of interest, and compares its spectral features with those of thiophene-2-carboxylic acid and 2-acetylthiophene. The presence and position of the acetyl and carboxylic acid functional groups significantly influence the electronic environment of the thiophene ring, leading to distinct and predictable shifts in the NMR spectra.

Comparative NMR Data Analysis

The ^1H and ^{13}C NMR spectral data for **5-acetylthiophene-2-carboxylic acid** and its selected analogues are summarized in the tables below. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
5-Acetylthiophene-2-carboxylic acid	H-3	7.68	d	4.0
	H-4	7.93	d	4.0
	COOH	~11-13	br s	-
	CH3	2.58	s	-
Thiophene-2-carboxylic acid	H-3	7.85	dd	3.8, 1.2
	H-4	7.18	dd	5.0, 3.8
	H-5	7.65	dd	5.0, 1.2
	COOH	~12	br s	-
2-Acetylthiophene[1][2]	H-3	7.69	dd	3.8, 1.1
	H-4	7.12	t	4.4
	H-5	7.67	dd	4.9, 1.1
	CH3	2.57	s	-

Table 2: ¹³C NMR Spectral Data

Compound	Carbon	Chemical Shift (δ , ppm)
5-Acetylthiophene-2-carboxylic acid[3]	C-2	142.9
	C-3	134.8
	C-4	134.3
	C-5	149.7
	COOH	163.1
	C=O	190.8
	CH ₃	26.5
Thiophene-2-carboxylic acid[3]	C-2	134.1
	C-3	128.1
	C-4	128.1
	C-5	134.1
	COOH	163.2
2-Acetylthiophene[1]	C-2	144.5
	C-3	133.8
	C-4	128.1
	C-5	132.5
	C=O	190.7
	CH ₃	26.8

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below. Instrument-specific parameters may need to be optimized for best results.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid spectral artifacts.

2. NMR Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp, well-defined peaks.

3. ¹H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse sequence is typically sufficient.
- Spectral Width: Set a spectral width of approximately 15 ppm, centered around 6-7 ppm.
- Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full proton relaxation.

4. ¹³C NMR Data Acquisition:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
- Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.

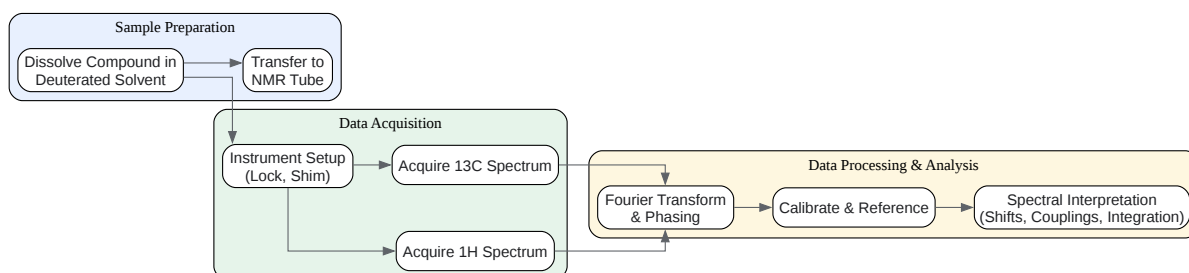
- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ^{13}C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

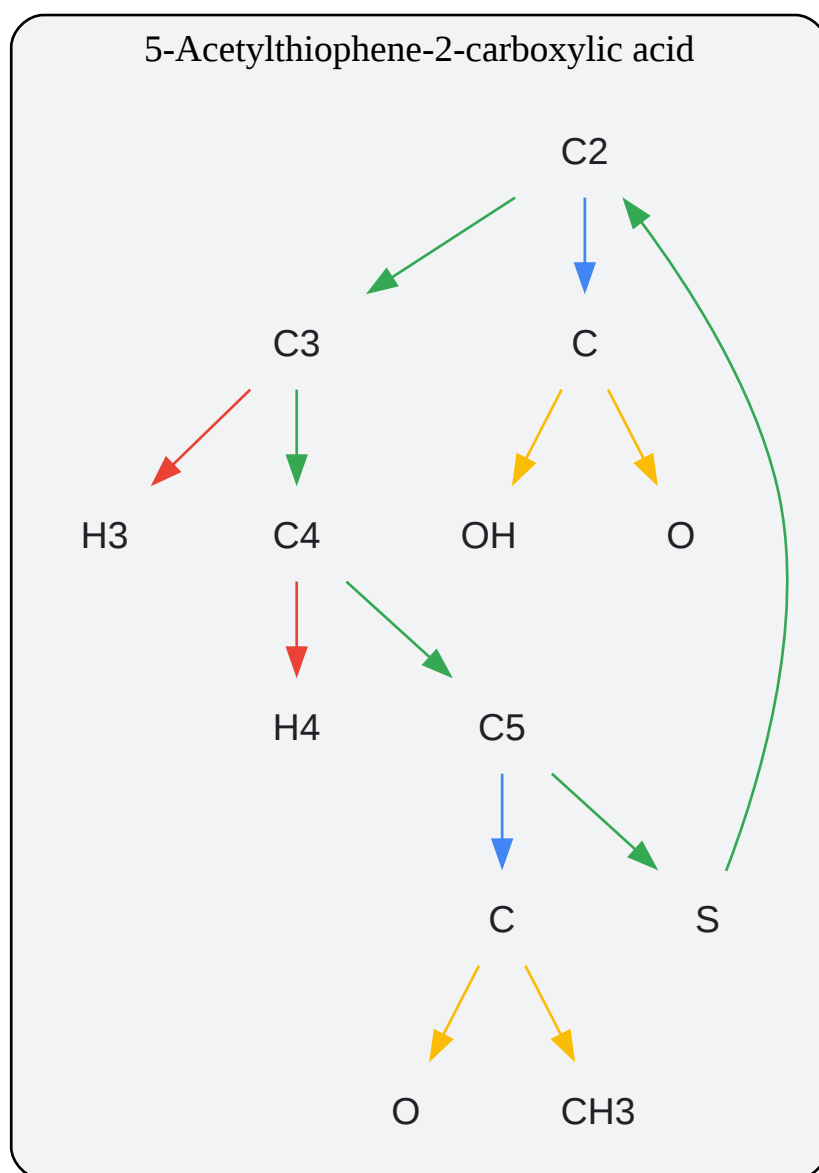
Visualizing Structural Relationships and Analytical Workflow

To further aid in the understanding of the NMR analysis process and the structural features of the target molecule, the following diagrams are provided.



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Caption: Workflow for NMR analysis of thiophene derivatives.



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Caption: Structure of **5-Acetylthiophene-2-carboxylic acid**.

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